3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide
Description
This compound belongs to the rhodanine-based thiazolidinone family, characterized by a 5-membered thiazolidinone ring with a Z-configured benzylidene substituent at the 5-position and a sulfanylidene group at the 2-position.
Key structural attributes include:
- Molecular Weight: Estimated at ~420–430 g/mol (based on analogs like CAS 361477-71-6 and 299952-76-4) .
- Stereochemistry: The Z-configuration at the 5-benzylidene group is critical for bioactivity, as seen in structurally similar compounds .
- Functional Groups: The 3,4-dimethoxy substitution on the arylidene group and the thiazole-2-ylamide substituent differentiate it from other derivatives.
Properties
IUPAC Name |
3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S3/c1-24-12-4-3-11(9-13(12)25-2)10-14-16(23)21(18(26)28-14)7-5-15(22)20-17-19-6-8-27-17/h3-4,6,8-10H,5,7H2,1-2H3,(H,19,20,22)/b14-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXGCBMCZTBIVCY-UVTDQMKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=NC=CS3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=NC=CS3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolidinone derivatives exhibit diverse pharmacological activities influenced by substituent variations. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparisons
*Calculated using XLogP3 (PubChem algorithm). †Estimated based on substituent contributions. ‡Donor/acceptor counts derived from structural analogs.
Key Findings:
Substituent Effects on Lipophilicity: The 3,4-dimethoxyphenyl group in the target compound increases LogP (~3.8) compared to monosubstituted (e.g., 4-methylphenyl, LogP 3.3) or hydroxylated analogs (LogP 3.0) . Thiophene (CAS 314751-71-8) and thiazole substituents balance lipophilicity and polarity .
phenyl or methylphenyl groups . Hydroxyl groups (CAS 304674-59-7) enhance solubility but may limit blood-brain barrier penetration .
Synthetic Routes :
- Most analogs are synthesized via cyclocondensation of thiosemicarbazides with α-haloacids (e.g., ). The target compound likely follows similar protocols, with DMF or acetic acid as solvents and LiH/Na2CO3 for deprotonation .
Structural Characterization: Crystallographic tools (e.g., SHELX, WinGX) confirm Z-configuration and planarity of the thiazolidinone core, critical for activity .
Notes
Limitations of Data : Biological activity data (e.g., IC50, toxicity) for the target compound are absent in the provided evidence. Comparisons rely on structural and computational analyses.
Stereochemical Importance : The Z-configuration at the benzylidene group is conserved in active analogs, as E-isomers often show reduced potency .
Methodological Consistency : Validated synthesis () and crystallography () ensure structural fidelity across compared compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
